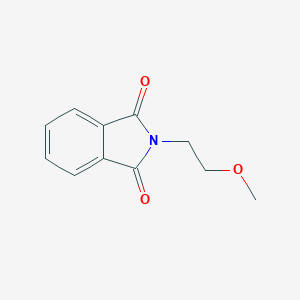

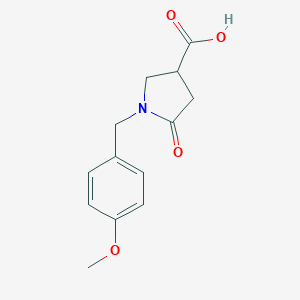

![molecular formula C9H9ClN4S B349406 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 341944-06-7](/img/structure/B349406.png)

3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C9H9ClN4S . It is also known by other names such as Antibacterial agent 117 . The compound has a molecular weight of 240.71 g/mol .

Molecular Structure Analysis

The compound’s IUPAC name is 3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine . Its InChI code is InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) . The compound’s canonical SMILES representation is C1=CC=C(C(=C1)CSC2=NNC(=N2)N)Cl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.71 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 . The compound’s exact mass and monoisotopic mass are both 240.0236452 g/mol . Its topological polar surface area is 92.9 Ų . The compound has a heavy atom count of 15 . It has a formal charge of 0 .科学的研究の応用

Synthesis and Chemical Reactivity

The synthesis of 1,2,4-triazole derivatives, including compounds similar to 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine, has been extensively studied due to their wide range of biological activities. These compounds are synthesized through various strategies, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and eco-friendliness. The CuAAC method has been highlighted for its potential in synthesizing triazole compounds under environmentally friendly conditions, offering advantages such as shorter reaction times, easier work-up, and higher yields compared to traditional methods (de Souza et al., 2019).

Biological Activities

1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These activities make them valuable in the development of new therapeutic agents. Specifically, their ability to act as corrosion inhibitors for various metals in aggressive media has been documented, with 1,4-disubstituted 1,2,3-triazole derivatives showing good efficiency. This indicates their potential use in protecting metal surfaces from corrosion, contributing to their application in material science and engineering (Hrimla et al., 2021).

Applications in Drug Discovery and Other Fields

The structurally diverse nature of 1,2,4-triazole derivatives allows for their exploration in drug discovery, particularly in the search for new drug candidates with potent biological activities. Strategies for synthesizing triazole-containing scaffolds using precursors like 3-amino-1,2,4-triazole have been summarized, emphasizing the importance of these compounds in the development of pharmaceuticals. Such strategies are crucial for discovering new drug candidates, highlighting the significant role of triazole derivatives in medicinal chemistry and pharmaceutical research (Nasri et al., 2021).

Safety and Hazards

特性

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOCPAKIRUVGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NNC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

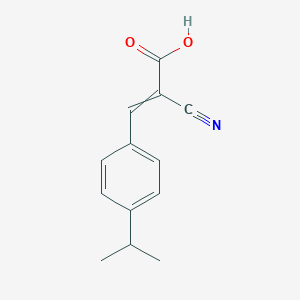

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)

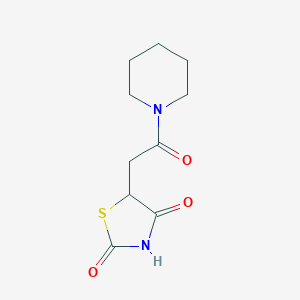

![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)

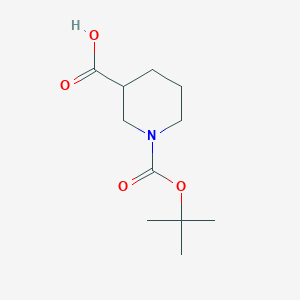

![3-Cyclohexyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349340.png)

![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B349357.png)

![9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349372.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B349373.png)

![2-Ethyl-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B349378.png)